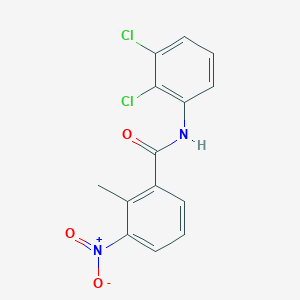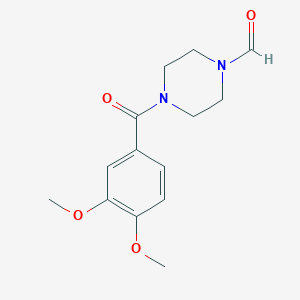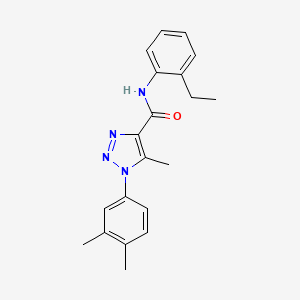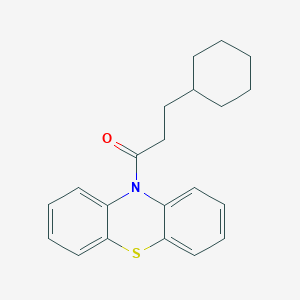
10-(3-cyclohexylpropanoyl)-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(3-cyclohexylpropanoyl)-10H-phenothiazine is a chemical compound that belongs to the phenothiazine class. This compound has been extensively studied due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 10-(3-cyclohexylpropanoyl)-10H-phenothiazine involves its interaction with dopamine and serotonin receptors in the brain. This compound acts as an antagonist at dopamine D2 receptors and as a partial agonist at serotonin 5-HT1A receptors. By modulating the activity of these receptors, 10-(3-cyclohexylpropanoyl)-10H-phenothiazine can regulate the release of neurotransmitters such as dopamine and serotonin, which play a crucial role in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that 10-(3-cyclohexylpropanoyl)-10H-phenothiazine can induce a range of biochemical and physiological effects. This compound has been shown to decrease the release of dopamine in the prefrontal cortex and increase the release of dopamine in the striatum. It has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 10-(3-cyclohexylpropanoyl)-10H-phenothiazine in lab experiments is its ability to modulate the activity of dopamine and serotonin receptors, which are involved in a range of physiological and behavioral processes. However, one of the limitations of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 10-(3-cyclohexylpropanoyl)-10H-phenothiazine. One area of interest is the potential of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more selective and potent analogs of this compound, which may have improved pharmacological properties. Additionally, the study of the biochemical and physiological effects of this compound may provide insights into the underlying mechanisms of psychiatric and neurological disorders.
Synthesemethoden
The synthesis of 10-(3-cyclohexylpropanoyl)-10H-phenothiazine involves the reaction of 3-cyclohexylpropanoyl chloride with phenothiazine in the presence of a base such as sodium hydroxide. The reaction proceeds through an acylation mechanism, where the acyl chloride group of 3-cyclohexylpropanoyl chloride replaces the hydrogen atom of the phenothiazine molecule. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
10-(3-cyclohexylpropanoyl)-10H-phenothiazine has been extensively studied for its potential applications in scientific research. This compound has been shown to possess antipsychotic, anti-inflammatory, and analgesic properties. It has also been found to exhibit neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-cyclohexyl-1-phenothiazin-10-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NOS/c23-21(15-14-16-8-2-1-3-9-16)22-17-10-4-6-12-19(17)24-20-13-7-5-11-18(20)22/h4-7,10-13,16H,1-3,8-9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKKNOKJYCEMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-1-phenothiazin-10-ylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5722843.png)


![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5722862.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B5722863.png)
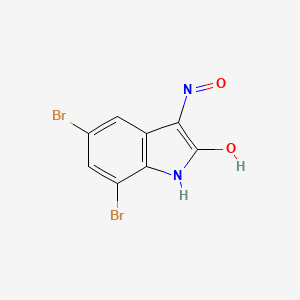
![2-(4-nitro-1H-imidazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5722886.png)
![N-[4-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5722900.png)
![4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5722908.png)

